PROPRANOLOL, dl

Description

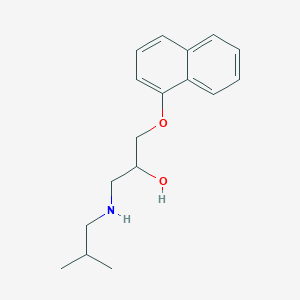

Propranolol, dl (racemic (±)-propranolol) is a non-selective β-adrenoceptor antagonist (beta-blocker) with a chemical structure characterized by a naphthalene ring and a secondary amine side chain (C₁₆H₂₁NO₂) . The "dl" designation refers to its racemic mixture, containing both dextro (d) and levo (l) isomers. The l-isomer is primarily responsible for β-blocking activity, while the d-isomer may contribute to membrane-stabilizing effects . Clinically, propranolol is used to treat hypertension, angina, arrhythmias, essential tremor, and anxiety disorders. Its mechanism involves competitive inhibition of catecholamine binding to β₁- and β₂-adrenergic receptors, reducing cardiac output and peripheral vascular resistance .

Structure

3D Structure

Properties

Molecular Formula |

C17H23NO2 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

1-(2-methylpropylamino)-3-naphthalen-1-yloxypropan-2-ol |

InChI |

InChI=1S/C17H23NO2/c1-13(2)10-18-11-15(19)12-20-17-9-5-7-14-6-3-4-8-16(14)17/h3-9,13,15,18-19H,10-12H2,1-2H3 |

InChI Key |

BBNJVDLLHMJGCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNCC(COC1=CC=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propranolol is synthesized through the ring-opening reaction of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine. This reaction can be catalyzed by [Zn(ClO4)2·6H2O] at room temperature, yielding the product in 75% . Another method involves the use of tetrabutylammonium bromide in a solution of sodium methoxide in methanol, achieving an 89% yield .

Industrial Production Methods

Industrial production of propranolol typically involves continuous flow synthesis to enhance yield and purity. This method minimizes the formation of by-products and allows for the production of several grams per hour .

Chemical Reactions Analysis

Derivatization Reactions

Propranolol’s hydroxyl and amine groups enable multiple functionalizations:

Esterification

Reaction with benzoyl chloride derivatives produces esters with enhanced water solubility :

-

Compound 3 (2-chlorobenzoyl ester): 89% yield, solubility = 12.4 mg/mL

-

Compound 5 (2-fluorobenzoyl ester): 85% yield, solubility = 10.8 mg/mL

-

Compound 6 (acetyl ester): 92% yield, solubility = 15.6 mg/mL

Oxidation

Pyridinium chlorochromate oxidizes the secondary alcohol to a ketone (compound 7, 78% yield) via chromate ester intermediates (Fig. 8a, ).

Alkylation

n-Butyl bromide alkylates the amine group (compound 8, 65% yield), confirmed by m/z = 339.4764 (HRMS) .

Hydroxylation

Hepatic CYP2D6 mediates 4-hydroxylation, producing an active metabolite (4-hydroxypropranolol) .

Glucuronidation

UGT1A7 and UGT1A9 catalyze stereoselective glucuronidation:

-

(S)-Propranolol : Higher affinity for UGT1A7 (Kₘ = 1.2 mM)

-

(R)-Propranolol : Preferentially metabolized by UGT1A9 (Kₘ = 0.8 mM)

Stability and Degradation

-

pH Sensitivity : Rapid decomposition in alkaline conditions (t₁/₂ < 1 hr at pH > 9) .

-

Oxidative Degradation : Isopropylamine side-chain oxidizes in aqueous solutions, forming naphthoxylactic acid .

-

Thermal Stability : Stable below 100°C; degradation products include polymeric quinones .

Adsorption Interactions

Activated carbon adsorption involves:

-

Hydrogen bonding : Between propranolol’s hydroxyl and adsorbent’s surface -OH groups .

-

Electrostatic forces : At pH 10, neutral propranolol interacts with negatively charged carbon surfaces (ΔG = −1.99 × 10⁻¹⁹ kJ/mol) .

Stereochemical Considerations

Scientific Research Applications

Cardiovascular Applications

Propranolol is primarily used for various cardiovascular conditions due to its ability to block beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.

Hypertension

Propranolol is indicated for the management of hypertension. Although its role has diminished in recent guidelines, it is still utilized in specific patient populations, particularly those with concurrent conditions such as anxiety or migraine .

Angina Pectoris

Originally developed for angina pectoris, propranolol helps alleviate symptoms by reducing myocardial oxygen demand. It is effective in treating stable angina but is not recommended for variant angina .

Myocardial Infarction

Propranolol has been shown to improve survival rates following a myocardial infarction by reducing the workload on the heart and preventing arrhythmias .

Atrial Fibrillation

It is also used to control heart rate in patients with atrial fibrillation, providing symptomatic relief and improving quality of life .

Non-Cardiovascular Applications

Beyond cardiovascular uses, propranolol has several important applications in treating non-cardiovascular conditions.

Migraine Prophylaxis

Propranolol is commonly prescribed for the prevention of migraines. It reduces the frequency and severity of attacks through its effects on vascular tone and central nervous system modulation .

Anxiety Disorders

One of the notable off-label uses of propranolol is in the treatment of performance anxiety and social phobia. It mitigates physical symptoms such as tachycardia and tremors associated with anxiety .

Essential Tremor and Akathisia

Propranolol is effective in managing essential tremor and akathisia caused by antipsychotic medications, helping to reduce involuntary movements .

Infantile Hemangioma

Propranolol has gained recognition for its efficacy in treating infantile hemangiomas, leading to significant regression of these benign tumors in infants .

Case Studies

Several case studies have highlighted the effectiveness of propranolol across various applications:

- Case Study on Anxiety Disorder : A 60-year-old male with generalized anxiety disorder showed significant improvement in physical symptoms after being treated with propranolol alongside other medications. His treatment included a regimen that effectively controlled his elevated heart rate and blood pressure during episodes of anxiety .

- High-Dose Propranolol : In a retrospective study involving 46 patients treated with high doses (up to 960 mg/day), 85% reported significant improvement in symptoms related to behavioral challenges associated with psychiatric disorders .

Summary Table of Applications

| Application | Indication | Notes |

|---|---|---|

| Hypertension | Management of high blood pressure | Not first-line treatment but beneficial in specific cases |

| Angina Pectoris | Alleviation of chest pain | Effective for stable angina |

| Myocardial Infarction | Post-MI survival improvement | Reduces risk of arrhythmias |

| Atrial Fibrillation | Heart rate control | Improves quality of life |

| Migraine Prophylaxis | Prevention of migraine attacks | Reduces frequency and severity |

| Anxiety Disorders | Management of performance anxiety | Mitigates physical symptoms |

| Essential Tremor | Reduction of involuntary movements | Effective for essential tremor |

| Infantile Hemangioma | Treatment of benign tumors | Significant regression observed |

Mechanism of Action

Propranolol exerts its effects by competitively blocking beta-adrenergic receptors, specifically β1 and β2 receptors. This inhibition reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate, myocardial contractility, and blood pressure . Additionally, propranolol crosses the blood-brain barrier, affecting central nervous system functions and providing anxiolytic effects .

Comparison with Similar Compounds

Table 1: Selectivity and Receptor Affinity

| Compound | Selectivity | Primary Targets | Clinical Implications |

|---|---|---|---|

| Propranolol, dl | Non-selective | β₁, β₂ | Contraindicated in asthma/COPD |

| Metoprolol | β₁-selective | β₁ (heart) | Safer in respiratory conditions |

| Bisoprolol | β₁-selective | β₁ (heart) | Reduced peripheral side effects |

| Celiprolol | β₁-agonist/β₂-partial agonist | β₁, β₂ (vasodilation) | Unique vasodilatory properties |

Potency and Efficacy

Propranolol exhibits higher potency than bisoprolol and celiprolol in bronchoconstrictive effects (IC₅₀: 0.1 µmol/L vs. 1.2 µmol/L and 4.6 µmol/L, respectively) . However, its non-selectivity limits use in patients with comorbid conditions.

Table 2: In Vitro Potency in Human Bronchi

| Compound | IC₅₀ (µmol/L) | Relative Potency (Propranolol = 46) |

|---|---|---|

| Propranolol | 0.1 | 46 |

| Bisoprolol | 1.2 | 12 |

| Celiprolol | 4.6 | 1 |

Pharmacokinetic Profiles

Propranolol demonstrates superior intestinal absorption compared to metoprolol and atenolol. Mass spectrometry imaging (MALDI-MSI) revealed propranolol’s preferential localization in the lamina propria of intestinal villi, whereas atenolol accumulates between villi, and metoprolol distributes uniformly .

Table 3: Intestinal Absorption Characteristics

| Compound | Absorption Site | Tissue Localization |

|---|---|---|

| Propranolol | Central villi regions | Lamina propria |

| Metoprolol | Villi and inter-villi | Mixed tissue/luminal distribution |

| Atenolol | Inter-villi spaces | Luminal surface |

Comparison with Structural Derivatives

To enhance antifungal activity, 19 propranolol derivatives were synthesized. Modifications included halogenation and alkyl chain extensions, improving binding to fungal targets (e.g., CYP51). These derivatives retained β-blocking activity but demonstrated 3–5× higher antifungal potency .

Antioxidant and Antiglycation Properties

Propranolol exhibits antioxidant activity comparable to captopril and aminoguanidine, neutralizing hydrogen peroxide (H₂O₂) and chelating iron ions. However, it poorly scavenges DPPH or hydroxyl radicals .

Q & A

Basic: How should researchers design experiments to evaluate the stability of dl-propranolol in transdermal formulations under varying pH conditions?

To assess stability, use an improved Franz diffusion cell to measure transdermal flux through excised rat abdominal skin. Monitor degradation kinetics under controlled illumination and thermal conditions, as dl-propranolol degrades under light exposure with pH-dependent first-order kinetics. Measure partition coefficients (lgP) at pH 5.0–8.0 to correlate solubility and permeation efficiency. Include HPLC validation to quantify released drug amounts .

Advanced: What methodologies elucidate dl-propranolol’s inhibition of epithelial-mesenchymal transition (EMT) in breast cancer metastasis?

Perform second-generation miRNA/mRNA sequencing on tumor tissues. Use bioinformatics tools (DIANA, KEGG, GO) to analyze EMT-related pathways (e.g., adhesion junctions, cytoskeleton). Validate findings with RT-PCR for EMT markers (e.g., E-cadherin, N-cadherin). Compare sequencing data between treatment and control groups to identify differentially expressed miRNAs (e.g., |log2(Fold Change)| > 2) and their target genes .

Basic: What safety protocols are essential for handling dl-propranolol in laboratory settings?

- Skin/Ocular Protection : Wear nitrile gloves, lab coats, and goggles (GHS Category 2/2A/2B).

- Decontamination : Use alcohol wipes for spills; adsorb liquid residues with quartz sand.

- Emergency Measures : Flush eyes/skin with water for ≥15 minutes; avoid inducing vomiting after ingestion.

- Ventilation : Ensure fume hoods are used to prevent inhalation of aerosols .

Advanced: How do enantiomeric forms (d- vs. dl-propranolol) differentially affect central hypotensive activity?

Use intraventricular administration in α-chloralose-anesthetized cats to isolate central effects. Compare blood pressure responses between d- and dl-propranolol (e.g., 500 µg doses). Validate amine depletion via HPLC to measure norepinephrine/epinephrine levels in brain tissues. Reserpine pretreatment (500 µg) can reverse hypotension, confirming amine-dependent mechanisms .

Basic: What statistical methods analyze dose-dependent effects of dl-propranolol on hemangioma pericyte proliferation?

Apply paired t-tests (e.g., SPSS 13.0) to compare CCK-8 viability assays (absorbance at 450 nm) and BrdU proliferation counts between treated (0–320 µmol/L) and control groups. Use one-way ANOVA for time-dependent effects (24–72 hr). Report significance at p < 0.05 with 95% confidence intervals .

Advanced: How can contradictions in propranolol’s central hypotensive mechanisms be resolved experimentally?

Contradictions arise from assumptions that β-blockade drives hypotension. To address this:

- Compare d-propranolol (non-β-blocking) with dl-propranolol in reserpine-pretreated models.

- Measure brain amine fluctuations (e.g., norepinephrine ↓, epinephrine ↑) during ventricular perfusion.

- Use genetic knockout models (e.g., Notch3/Hes1) to isolate signaling pathways .

Basic: How to conduct a systematic review comparing dl-propranolol’s efficacy in infantile hemangiomas (IH)?

Extract data from EMA/FDA databases and clinical trials (PRISMA guidelines). Use Cochrane Risk of Bias Tool for RCTs. Subgroup analyses should address prior treatments (e.g., corticosteroids) and IH locations. Meta-regression can evaluate dose-response relationships (e.g., 1–3 mg/kg/day) .

Advanced: What models study dl-propranolol’s modulation of hypermetabolism in burn patients via CRP pathways?

Implement a pre-post controlled trial design in severe burn patients. Measure CRP, albumin, and mid-arm circumference pre- and post-treatment (oral propranolol, 0.5–1 mg/kg/day). Use linear mixed models to adjust for confounders (e.g., age, burn severity). Validate with ELISA for inflammatory cytokines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.